4-Bromo-3-iodobenzamide (CAS 1261516-63-5): A Privileged Dihalogenated Scaffold for Orthogonal Functionalization in Medicinal Chemistry
4-Bromo-3-iodobenzamide (CAS 1261516-63-5): A Privileged Dihalogenated Scaffold for Orthogonal Functionalization in Medicinal Chemistry
Executive Summary
In the realm of drug discovery and complex molecule synthesis, the ability to sequentially and selectively functionalize adjacent positions on an aromatic ring is a highly sought-after capability. 4-Bromo-3-iodobenzamide is an advanced synthetic intermediate characterized by its dual, orthogonally reactive halogen substituents (bromo and iodo) and a versatile primary amide directing group. This whitepaper provides an in-depth technical analysis of 4-Bromo-3-iodobenzamide, detailing its physicochemical properties, the mechanistic rationale behind its site-selective reactivity, and validated protocols for its application in palladium-catalyzed cross-coupling reactions.
Physicochemical Profiling
Understanding the structural baseline of 4-Bromo-3-iodobenzamide is critical for predicting its solubility, reactivity, and behavior in catalytic cycles. The quantitative data is summarized below for rapid reference.
| Property | Value |
| Chemical Name | 4-Bromo-3-iodobenzamide |
| CAS Registry Number | 1261516-63-5 |
| Molecular Formula | C₇H₅BrINO |
| Molecular Weight | 325.93 g/mol |
| SMILES String | O=C(N)c1cc(I)c(Br)cc1 |
| Hydrogen Bond Donors | 1 (Amide -NH₂) |
| Hydrogen Bond Acceptors | 1 (Amide C=O) |
| Halogen Bond Donors | 2 (I, Br) |
| Storage Conditions | Room temperature, protect from light (iodides are photosensitive) |
Mechanistic Paradigm: Orthogonal Halogen Reactivity
The synthetic utility of 4-Bromo-3-iodobenzamide stems directly from the differential bond dissociation energies (BDEs) of its carbon-halogen bonds. The carbon-iodine (C-I) bond has a significantly lower BDE (~65 kcal/mol) compared to the carbon-bromine (C-Br) bond (~81 kcal/mol)[1].
Causality in Catalyst Selection & Temperature Control: In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the Pd(0) active species into the aryl halide bond. Because the C-I bond is weaker and more polarizable, oxidative addition occurs orders of magnitude faster at the C3 (iodo) position than at the C4 (bromo) position[2].
This kinetic disparity allows chemists to achieve >95% chemoselectivity for mono-coupling at the iodo position by strictly controlling the reaction temperature (typically ≤60 °C) and utilizing standard, non-bulky phosphine ligands (e.g., PPh₃)[3]. Once the C3 position is functionalized, the remaining C-Br bond can be activated in a subsequent step by elevating the temperature and employing electron-rich, sterically demanding ligands (e.g., XPhos, SPhos) that lower the activation barrier for C-Br oxidative addition.
Caption: Site-selective Pd-catalyzed cross-coupling catalytic cycle exploiting C-I vs C-Br reactivity.
Experimental Workflows (Self-Validating Systems)
The following protocols are engineered to maximize chemoselectivity and yield, relying on the intrinsic reactivity differences of the dihalogenated scaffold.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C3 (Iodo Position)
-
Objective: Selectively arylate the C3 position while preserving the C4 bromine for downstream functionalization.
-
Rationale: Using a mild base (Na₂CO₃) and moderate heat (60 °C) prevents the premature activation of the C-Br bond, which would otherwise lead to undesired bis-coupling or oligomerization[1].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 4-Bromo-3-iodobenzamide (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (2-5 mol%).
-
Solvent System: Introduce a degassed mixture of Toluene/Ethanol/Water (in a 2:1:1 ratio). The biphasic system aids in dissolving both the organic substrates and the inorganic base.
-
Base Addition: Add aqueous Na₂CO₃ (2.0 equiv).
-
Reaction Execution & Validation: Heat the mixture to exactly 60 °C and stir for 4–6 hours. Monitor via TLC or LC-MS. Self-Validation: The strict temperature limit is the primary control preventing C4 activation; the appearance of a single new product mass via LC-MS confirms mono-coupling.
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the 3-aryl-4-bromobenzamide intermediate.
Protocol B: Sequential Buchwald-Hartwig Amination at C4 (Bromo Position)
-
Objective: Introduce an amine at the previously unreactive C4 position of the intermediate generated in Protocol A.
-
Rationale: The C-Br bond requires a highly active catalyst. Pd₂(dba)₃ combined with the bulky biarylphosphine ligand XPhos facilitates both the challenging oxidative addition into the C-Br bond and the sterically hindered reductive elimination of the newly formed C-N bond.
Step-by-Step Methodology:
-
Preparation: To a new Schlenk flask under argon, add the 3-aryl-4-bromobenzamide intermediate (1.0 equiv), the desired primary or secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and finely powdered Cs₂CO₃ (2.0 equiv).
-
Solvent: Add anhydrous, degassed 1,4-Dioxane.
-
Reaction Execution: Heat the mixture to 100–110 °C for 12 hours. The elevated temperature and strong base (Cs₂CO₃) are required to drive the catalytic cycle at the bromo position.
-
Workup: Filter through a pad of Celite to remove the palladium catalyst and inorganic salts, concentrate the filtrate, and purify via preparative HPLC.
Protocol C: Benzamide-Directed Transformations (Hofmann Rearrangement)
-
Objective: Convert the primary amide to a primary amine.
-
Rationale: The amide group can be converted to an amine with the loss of the carbonyl carbon, providing access to highly substituted aniline derivatives.
-
Reaction: Treat the benzamide with an alkaline solution of sodium hypobromite (NaOBr, generated in situ from Br₂ and NaOH) at 0 °C.
-
Rearrangement: Heat the mixture to 80 °C to induce the rearrangement, yielding the corresponding 4-bromo-3-iodoaniline.
Caption: Synthetic divergence pathways from the 4-Bromo-3-iodobenzamide core scaffold.
References
-
BenchChem. "Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions." BenchChem. 1
-
Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science (RSC Publishing). 2
-
MDPI. "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction." Molecules. 3
-
Oakwood Products, Inc. "4-BROMO-3-IODOBENZAMIDE CAS:1261516-63-5 Catalog." ChemBuyersGuide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction | MDPI [mdpi.com]
